Carbamodithioic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
carbamodithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVNPHBNOWQYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208119 | |
| Record name | Carbamodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-07-0, 4384-82-1 | |
| Record name | Dithiocarbamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamodithioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiocarbamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DITHIOCARBAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XK73BNP7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Advanced Synthetic Methodologies for Carbamodithioic Acid and Its Derivatives
Green Chemistry Approaches in Carbamodithioic Acid Synthesis
Solvent-Free and Microwave-Assisted Protocols
Recent advancements in the synthesis of this compound derivatives, commonly referred to as dithiocarbamates, have increasingly focused on developing greener and more efficient methodologies. Solvent-free and microwave-assisted techniques have emerged as particularly promising avenues, offering significant advantages in terms of reduced reaction times, minimized waste generation, and enhanced energy efficiency.
Solvent-free approaches leverage the direct interaction between reactants, often facilitated by mild catalysts or conducted under neat conditions. For instance, a Triton-B catalyzed, one-pot synthesis of dithiocarbamates from amines, alkyl halides, and carbon disulfide (CS2) has demonstrated high yields (82-98%) under milder conditions with simplified work-up procedures researchgate.netgrowingscience.com. Further innovations include catalyst-free solvent-free protocols utilizing amines, CS2, and various Michael acceptors such as vinyl sulfones, sulfoxides, alkynes, or vinyl pyridines and pyrazines. These methods typically proceed at room temperature or moderate temperatures (e.g., 80°C), yielding dithiocarbamates in good to excellent yields researchgate.net. A variation involves a catalyst-free synthesis in an ethanol-water solvent mixture at room temperature, employing alkyl/aryl halides, CS2, and secondary amines, which also achieves high product yields without the use of hazardous solvents researchgate.net. Specifically, 2-hydroxyalkyl dithiocarbamates have been synthesized efficiently through a catalyst-free, one-pot reaction involving amines, CS2, and epoxides in ethanol (B145695) at room temperature, achieving yields as high as 92% scirp.org.
Microwave (MW) irradiation is a powerful tool for accelerating chemical transformations. Its application in organic synthesis, particularly in conjunction with solvent-free conditions, offers a synergistic effect, leading to substantially reduced reaction times and improved yields ajchem-a.comacademie-sciences.fr. The direct heating mechanism of microwaves allows for rapid and uniform heating, enhancing reaction kinetics and process control, which often results in higher reproducibility compared to conventional heating methods ajchem-a.com. While specific examples of solvent-free microwave-assisted synthesis directly for this compound derivatives were not extensively detailed in the provided search snippets, the general principle is well-established for other organic reactions. For example, solvent-free Knoevenagel condensations using catalysts like ammonium (B1175870) acetate (B1210297) have been successfully performed under microwave irradiation, yielding products in excellent yields (81-99%) within seconds to minutes oatext.com. The combination of microwave energy and solvent-free conditions is particularly beneficial for reactions involving polar mechanisms, as it maximizes the interaction between the electromagnetic field and the reaction components academie-sciences.fr.
Table 1: Solvent-Free and Microwave-Assisted Synthesis of Dithiocarbamates
| Method | Reactants | Catalyst/Conditions | Yield (%) | Reaction Time | Reference(s) |
| Solvent-Free, Triton-B Catalyzed | Amines, Alkyl Halides, Carbon Disulfide (CS2) | Triton-B (catalytic amount), Room Temperature | 82-98 | Not specified | researchgate.netgrowingscience.com |
| Solvent-Free, Catalyst-Free | Amines, CS2, Vinyl Sulfones/Sulfoxides | None, Room Temperature | Good-Excellent | Not specified | researchgate.net |
| Solvent-Free, Catalyst-Free | Amines, CS2, Alkynes | None, 80°C | Good-Excellent | Not specified | researchgate.net |
| Solvent-Free, Catalyst-Free | Amines, CS2, Michael Acceptors | None, Room Temperature | Good-Excellent | Not specified | researchgate.net |
| Solvent-Free, Catalyst-Free | Amines, CS2, Vinyl Pyridines/Pyrazines | None, Room Temperature | Excellent | Not specified | researchgate.net |
| Ethanol-Water, Catalyst-Free | Alkyl/Aryl Halides, CS2, Secondary Amines | None, Room Temperature | High | Not specified | researchgate.net |
| Ethanol, Catalyst-Free | Amines, CS2, Epoxides | None, Room Temperature | 92 | Not specified | scirp.org |
| Microwave-Assisted, Solvent-Free (General) | Various Organic Substrates | Various Catalysts (e.g., NH4OAc) | 81-99 | Seconds-Minutes | oatext.com |
Note: Specific reaction times for most solvent-free methods were not explicitly detailed in the provided snippets. For microwave-assisted methods, reaction times can be significantly reduced to seconds or minutes.
Sustainable Catalyst Systems
The pursuit of sustainable chemical synthesis has led to the development of novel catalytic systems for the preparation of dithiocarbamates, emphasizing environmental friendliness, recyclability, and cost-effectiveness.
Triton-B as a Catalyst in Solvent-Free Conditions: Benzyl trimethyl ammonium hydroxide (B78521) (Triton-B) has been employed as an effective catalyst in solvent-free reactions for dithiocarbamate (B8719985) synthesis. This quaternary ammonium hydroxide acts as a phase-transfer catalyst, promoting the reaction between amines, alkyl halides, and CS2 under mild conditions. The solvent-free nature of this protocol, coupled with the high yields achieved (82-98%), contributes to its sustainability by minimizing solvent waste and simplifying product isolation researchgate.netgrowingscience.com.
Catalyst-Free Protocols: Eliminating the need for external catalysts represents a highly sustainable synthetic strategy. Several methods have been developed that achieve the synthesis of dithiocarbamates without any added catalyst. These include:
Solvent-free condensations of amines, CS2, and various Michael acceptors (such as vinyl sulfones/sulfoxides, alkynes, or vinyl pyridines/pyrazines) at room temperature or moderate temperatures, yielding dithiocarbamates in good to excellent yields researchgate.net.
A catalyst-free synthesis of 2-hydroxyalkyl dithiocarbamates using amines, CS2, and epoxides in ethanol at room temperature, which provides high yields scirp.org.
Catalyst-free reactions in ethanol-water mixtures for dithiocarbamates synthesized from alkyl/aryl halides, CS2, and secondary amines, achieving high yields without hazardous solvents researchgate.net. These catalyst-free approaches offer the dual benefits of reducing synthesis costs and environmental impact by avoiding catalyst procurement, potential contamination, and disposal issues.
Recyclable and Heterogeneous Catalysts: The development of recyclable and heterogeneous catalysts is a cornerstone of green chemistry. While specific examples for dithiocarbamate synthesis were not explicitly detailed, the broader literature indicates their importance. For instance, the PEG solvent used in the CAN-catalyzed method is noted for its recyclability samipubco.com. Furthermore, solid-supported catalysts like Amberlyst-15 have demonstrated efficiency and reusability in related C-S bond formation reactions, suggesting their potential applicability in developing more sustainable dithiocarbamate synthesis routes benthamscience.com.
Table 2: Sustainable Catalyst Systems for Dithiocarbamate Synthesis
| Catalyst System | Reactants | Solvent System | Yield (%) | Sustainability Aspect(s) | Reference(s) |
| Ceric Ammonium Nitrate (CAN) / PEG | Amines, Carbon Disulfide (CS2), Alkyl/Aryl Halides | PEG-400: H2O | High | Low cost, ecologically friendly, PEG recyclability | samipubco.com |
| Triton-B | Amines, Alkyl Halides, Carbon Disulfide (CS2) | Solvent-Free | 82-98 | Catalyst in solvent-free conditions, mild conditions | researchgate.netgrowingscience.com |
| None (Catalyst-Free) | Amines, CS2, Vinyl Sulfones/Sulfoxides | Solvent-Free | Good-Excellent | Eliminates catalyst cost/disposal, green | researchgate.net |
| None (Catalyst-Free) | Amines, CS2, Alkynes | Solvent-Free | Good-Excellent | Eliminates catalyst cost/disposal, green | researchgate.net |
| None (Catalyst-Free) | Amines, CS2, Michael Acceptors | Solvent-Free | Good-Excellent | Eliminates catalyst cost/disposal, green | researchgate.net |
| None (Catalyst-Free) | Amines, CS2, Vinyl Pyridines/Pyrazines | Solvent-Free | Excellent | Eliminates catalyst cost/disposal, green | researchgate.net |
| None (Catalyst-Free) | Alkyl/Aryl Halides, CS2, Secondary Amines | Ethanol-Water | High | No hazardous solvents, catalyst-free | researchgate.net |
| None (Catalyst-Free) | Amines, CS2, Epoxides | Ethanol | 92 | Catalyst-free, green solvent (ethanol) | scirp.org |
| Amberlyst-15 (Potential) | Various | Not specified | Not specified | Reusable, heterogeneous catalyst (for C-S bond formation) | benthamscience.com |
Note: "High" and "Good-Excellent" are used when specific percentage yields were not provided in the snippets.
Table of Compound Names
this compound
Dithiocarbamates (general term for derivatives)
2-hydroxyalkyl dithiocarbamates
S-vinyl dithiocarbamates
Alkyl halides
Amines (primary, secondary, aromatic, aliphatic, alicyclic, heterocyclic)
Carbon disulfide (CS2)
Vinyl sulfones
Vinyl sulfoxides
Alkynes
Vinyl pyridines
Vinyl pyrazines
Epoxides
Aryl halides
Michael acceptors
Ethanol
Water
PEG-400 (Polyethylene Glycol)
Triton-B (Benzyl trimethyl ammonium hydroxide)
Ceric Ammonium Nitrate (CAN)
Amberlyst-15
Iii. Exploration of Carbamodithioic Acid Derivatives and Analogs
N-Substituted Carbamodithioic Acid Derivatives
N-substituted this compound derivatives are a significant class of compounds where one or both hydrogen atoms on the nitrogen are replaced by organic substituents. This substitution pattern profoundly influences the chemical and physical properties of the resulting molecules.
Dialkyl and diarylamine derivatives of this compound are characterized by the attachment of two alkyl or aryl groups to the nitrogen atom, respectively. These derivatives are of considerable interest due to their versatile applications.
The synthesis of dialkyl ketones can be achieved through the nickel-catalyzed reductive coupling of carboxylic acid chlorides or (2-pyridyl)thioesters with alkyl iodides or benzylic chlorides. nih.gov This method is notable for its tolerance of a wide variety of functional groups. nih.gov Diarylamines are recognized as important structural motifs in many drugs and natural products and serve as key building blocks for constructing diverse and biologically active molecules. frontiersin.org
Table 1: Examples of N-Substituted this compound Derivatives
| Derivative Type | Example Compound | Key Features |
| Dialkyl | Diethyldithiocarbamic acid methyl ester | Contains two ethyl groups attached to the nitrogen. |
| Diarylamine | 2-phenyl-9-(p-tolyl)-9H-carbazole | Features two aryl groups bonded to the nitrogen atom. mdpi.com |
Carbamodithioates can also feature heterocyclic rings attached to the nitrogen atom. These heterocyclic-substituted carbamodithioates exhibit unique properties owing to the incorporation of the heteroatom-containing ring system. Nitrogen-containing heterocyclic compounds, for instance, often have relatively low oxidation potentials and enhanced redox activity. nih.gov
A notable example is the synthesis of thioxothiazolidin-indolin-2-ones and oxoindolin-carbamodithioate hybrids, which demonstrates the utility of dithiocarbamates in constructing complex heterocyclic systems. nih.govresearchgate.net The high nucleophilicity of dithiocarbamates makes them valuable reagents in various organic transformations. nih.gov
Ester Derivatives of this compound
Esterification of the thiol group in this compound leads to the formation of S-esters, another important class of derivatives. These esters are generally more stable than the parent acid and have distinct chemical properties.
S-esters of this compound, also known as dithiocarbamate (B8719985) esters, can be synthesized through various methods. One common approach involves the S-alkylation of dithiocarbamate salts. wikipedia.org For example, reacting potassium N,N-disubstituted dithiocarbamate derivatives with compounds like 3-methyl-6-chloroacetyl-benzoxazolinone can yield new dithiocarbamates. nih.gov The structures of these synthesized esters are typically confirmed using spectroscopic techniques such as UV, IR, 1H-NMR, and mass spectrometry. nih.gov
The general structure of a dithiocarbamate ester is R2N−C(=S)−S−R', where R and R' are organic substituents. wikipedia.org The nature of these R and R' groups significantly influences the molecule's properties.
Table 2: Selected S-Esters of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound, dimethyl-, ethyl ester | C5H11NS2 | 149.278 nist.gov |
| This compound,N,N-diethyl-, methyl ester | C6H13NS2 | 163.304 cymitquimica.com |
| This compound, diethyl-, propyl ester | C8H17NS2 | 191.357 nist.gov |
Mixed anhydrides can be formed from carboxylic acid derivatives. While the direct formation of mixed anhydrides involving this compound is less common, the principles of anhydride synthesis are relevant. Acid anhydrides are generally prepared by the nucleophilic acyl substitution reaction of an acid chloride with a carboxylic acid or a carboxylate anion. libretexts.orgkhanacademy.org The reactivity of anhydrides is high, making them susceptible to nucleophilic attack. libretexts.org It is also possible to generate unsymmetrical anhydrides from the reaction of N-benzoylsaccharins with benzoic acid derivatives. organic-chemistry.org
Dithiocarbamate Salts and Polymeric Forms
The deprotonation of the thiol group in this compound or its N-substituted derivatives results in the formation of dithiocarbamate salts. These salts are often stable, water-soluble compounds. wikipedia.org A common example is sodium diethyldithiocarbamate. nih.gov
The reaction of secondary amines with carbon disulfide and sodium hydroxide (B78521) is a typical method for preparing dithiocarbamate salts. wikipedia.org R2NH + CS2 + NaOH → R2NCS2−Na+ + H2O wikipedia.org
Furthermore, dithiocarbamate functionalities can be incorporated into polymer chains, leading to polymeric dithiocarbamates. These polymers have found applications in areas such as heavy metal precipitation from wastewater. google.com For example, the functionalization of ethylene dichloride/ammonia polymers with carbon disulfide yields water-soluble polydithiocarbamates. google.com The molecular weight and degree of functionalization of these polymers can be controlled to optimize their performance. google.comgoogleapis.com
Ammonium (B1175870) and Alkali Metal Salts
Ammonium and alkali metal salts of this compound are the most common and stable forms of these compounds. Their synthesis is generally straightforward, typically involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.
Ammonium Dithiocarbamate is formed from the reaction of ammonia with carbon disulfide. It presents as yellow, lustrous crystals that are soluble in water. organic-chemistry.org This salt is known to decompose in air, acquiring the odor of hydrogen sulfide (B99878). organic-chemistry.org It serves as a useful intermediate in the synthesis of various heterocyclic compounds and is used in analytical chemistry for the precipitation of metals. organic-chemistry.org
Sodium Dithiocarbamates , such as sodium dimethyldithiocarbamate (B2753861) and sodium diethyldithiocarbamate, are synthesized by reacting the corresponding secondary amine (dimethylamine or diethylamine) with carbon disulfide in a sodium hydroxide solution. organic-chemistry.orgbham.ac.uk These salts are typically white to pale yellow crystalline solids and are soluble in water. organic-chemistry.orgbham.ac.uk They have wide-ranging industrial applications, including as fungicides and biocides in water treatment, accelerators for rubber vulcanization, and chelating agents for heavy metal removal. organic-chemistry.orgnih.gov Metam sodium (sodium N-methyldithiocarbamate) is a significant soil fumigant used in agriculture to control a broad spectrum of pests by decomposing into methyl isothiocyanate in the soil. organic-chemistry.orgresearchgate.net
Potassium Dithiocarbamates , like their sodium counterparts, are synthesized using potassium hydroxide as the base. Potassium N-methyldithiocarbamate, for instance, is used as a soil fumigant with properties similar to metam sodium. organic-chemistry.orgacs.org Potassium dimethyl dithiocarbamate is also utilized in agriculture as a fungicide and bactericide and finds application as a vulcanization accelerator in the rubber industry. acs.org These salts are generally stable in alkaline aqueous solutions but decompose in acidic conditions or upon dilution with water, releasing carbon disulfide and the corresponding amine. organic-chemistry.orgacs.org
Interactive Table: Comparison of this compound Salts
| Salt Name | Common Formula | Synthesis Reactants | Key Properties | Primary Applications |
| Ammonium Dithiocarbamate | NH₄S₂CNH₂ | Ammonia, Carbon Disulfide | Yellow crystals, water-soluble, decomposes in air organic-chemistry.org | Synthesis of heterocycles, analytical chemistry organic-chemistry.org |
| Sodium Dimethyldithiocarbamate | NaS₂CN(CH₃)₂ | Dimethylamine, CS₂, NaOH | White/pale yellow solid, water-soluble organic-chemistry.orgbham.ac.uk | Fungicide, rubber vulcanization, water treatment organic-chemistry.orgnih.gov |
| Sodium Diethyldithiocarbamate | NaS₂CN(C₂H₅)₂ | Diethylamine, CS₂, NaOH | Pale yellow solid, water-soluble organic-chemistry.org | Chelating agent, precursor to herbicides organic-chemistry.org |
| Metam Sodium | NaS₂CNH(CH₃) | Methylamine, CS₂, NaOH | Decomposes in moist soil to methyl isothiocyanate researchgate.net | Agricultural soil fumigant (nematicide, fungicide) organic-chemistry.org |
| Potassium N-methyldithiocarbamate | KS₂CNH(CH₃) | Methylamine, CS₂, KOH | Decomposes in water organic-chemistry.orgacs.org | Agricultural soil fumigant organic-chemistry.orgbeilstein-journals.org |
| Potassium Dimethyldithiocarbamate | KS₂CN(CH₃)₂ | Dimethylamine, CS₂, KOH | White crystalline solid, water-soluble acs.org | Fungicide, bactericide, rubber vulcanization acs.org |
Olefinic and Fatty Acyl Dithiocarbamate Structures
Beyond the simple salts, this compound can be incorporated into more complex organic molecules containing olefinic (alkene) or acyl functionalities. These derivatives are synthesized for specific applications, leveraging the chemical properties of both the dithiocarbamate moiety and the attached organic group.
Olefinic Dithiocarbamates are compounds that contain at least one carbon-carbon double bond in their structure. Recent research has focused on developing efficient, environmentally friendly methods for their synthesis.
Markovnikov Hydrothiolation : A notable development is the catalyst- and solvent-free Markovnikov hydrothiolation of unactivated alkenes. organic-chemistry.orgacs.org This three-component reaction involves an alkene, carbon disulfide, and an amine, which react to form alkyl dithiocarbamates. organic-chemistry.orgacs.org The dithiocarbamic acid is formed in situ and adds across the double bond of the alkene with high regioselectivity, yielding the Markovnikov product. organic-chemistry.orgacs.org This method is applicable to a wide range of alkenes, including terminal, internal, cyclic, and natural olefins. organic-chemistry.org A similar reaction has been developed for 1-aryl-1,3-butadienes, yielding allyl dithiocarbamates. rsc.org
Difunctionalization of Styrenes : Another innovative approach is the visible-light-induced photocatalytic difunctionalization of styrenes. organic-chemistry.orgacs.org This multicomponent reaction uses a styrene (B11656), carbon disulfide, and a secondary amine to synthesize β-keto dithiocarbamates under mild, open-air conditions. organic-chemistry.orgacs.org The reaction proceeds via radical intermediates, leading to the formation of a dithiocarbamate group on one carbon of the former double bond and a keto group on the adjacent carbon. organic-chemistry.orgacs.org
Fatty Acyl Dithiocarbamates incorporate a fatty acyl group (R-C(O)-), linking the dithiocarbamate functionality to a long hydrocarbon chain. These are technically S-acyl dithiocarbamates, also known as dithiocarbamic thioanhydrides.
Synthesis : The primary method for synthesizing these compounds is the S-acylation of a pre-formed sodium dithiocarbamate salt with an appropriate acyl chloride. nih.gov The reaction is typically carried out in a solvent like chloroform at room temperature. nih.gov This approach allows for the creation of a diverse range of thioanhydrides by varying both the amine used to create the dithiocarbamate and the acyl chloride. nih.gov
Research Findings : Acyl dithiocarbamates are also investigated as precursors for the generation of acyl radicals. bham.ac.uk These highly reactive intermediates can participate in various carbon-carbon bond-forming reactions, making acyl dithiocarbamates valuable in synthetic organic chemistry. bham.ac.uknih.gov Studies have shown that these compounds are often more stable towards nucleophilic attack than their corresponding acyl xanthate counterparts, allowing for more favorable reaction conditions. bham.ac.uk
Structurally Related Thiocarbamate and Thiourea Compounds
The chemical landscape around this compound includes other sulfur-containing analogs of carbamic acid and urea, namely thiocarbamates and thiourea.
Thiocarbamates are structurally similar to carbamates, but with one or both oxygen atoms replaced by sulfur. There are two isomeric forms: O-thiocarbamates (ROC(=S)NR₂) and S-thiocarbamates (RSC(=O)NR₂). They are distinct from dithiocarbamates, which have two sulfur atoms replacing both oxygens of the carbamate group. Thiocarbamates are widely used in agriculture as herbicides.
Data Table: Thiocarbamate Herbicides
| Compound Name | Chemical Family | General Use |
| Prosulfocarb | Thiocarbamate | Herbicide |
| Pebulate | Thiocarbamate | Herbicide |
| Molinate | Thiocarbamate | Herbicide |
| EPTC | Thiocarbamate | Herbicide |
| Triallate | Thiocarbamate | Herbicide |
| Vernolate | Thiocarbamate | Herbicide |
Thiourea , with the formula SC(NH₂)₂, is the sulfur analog of urea, where the oxygen atom of the carbonyl group is replaced by a sulfur atom. This substitution significantly alters its chemical properties. Unlike the planar structure of urea, thiourea is also planar, but the C=S bond is longer than the C=O bond in urea. Thiourea exists in tautomeric forms, with the thione form (C=S) predominating in aqueous solutions. It is a versatile reagent in organic synthesis, used as a precursor for heterocycles like pyrimidines and aminothiazoles. It also serves as a source of sulfide for converting alkyl halides to thiols. Industrially, thiourea is used in the production of flame-retardant resins and as a vulcanization accelerator.
Iv. Chemical Reactivity and Mechanistic Investigations of Carbamodithioic Acid
Nucleophilic Reactivity of the Dithiocarbamate (B8719985) Moiety
The dithiocarbamate group (-NC(S)S⁻) is a powerful nucleophile due to the presence of two sulfur atoms and the delocalization of the negative charge across the S-C-S system. This inherent nucleophilicity drives its reactions with a wide array of electrophilic species.
Dithiocarbamates readily react with electrophiles such as alkyl halides in nucleophilic substitution reactions. viu.ca The sulfur atom of the dithiocarbamate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group to form an S-alkylated dithiocarbamate ester. viu.cawikipedia.org The rate of this reaction is influenced by the nature of the alkyl halide, with alkyl iodides generally showing the highest reactivity followed by bromides and chlorides. researchgate.netmsu.edu
The reaction with carbonyl compounds is more complex and can be temperature-dependent. For instance, the reaction of dithiocarbamic acid salts with aldehydes in the presence of a Lewis acid like BF₃·OEt₂ can yield different products based on the reaction temperature. At higher temperatures (35–45 °C), gem-bis(dithiocarbamates) are formed, whereas at lower temperatures (15–20 °C), the reaction leads to the formation of 2-iminium-1,3-dithietane. acs.org Dithiocarbamate esters have also been utilized as a carbonyl alternative in palladium-catalyzed carbonylative homocoupling reactions of arylboronic acids to produce biaryl ketones. acs.org
| Electrophile | Product Type | Reaction Conditions | Reference |
|---|---|---|---|
| Alkyl Halides (R-X) | S-Alkyl Dithiocarbamate Esters | Nucleophilic Substitution | viu.cawikipedia.org |
| Aldehydes (R-CHO) | gem-bis(dithiocarbamates) | BF₃·OEt₂, 35–45 °C | acs.org |
| Aldehydes (R-CHO) | 2-Iminium-1,3-dithietane | BF₃·OEt₂, 15–20 °C | acs.org |
| Arylboronic Acids | Biaryl Ketones | Pd-catalyzed Carbonylative Homocoupling | acs.org |
The nucleophilic character of the dithiocarbamate moiety also enables it to participate in conjugate addition reactions, particularly Michael additions to α,β-unsaturated carbonyl compounds. In these reactions, the dithiocarbamate anion adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. mdpi.com This type of reaction is a versatile method for the synthesis of functionalized dithiocarbamates. For example, a three-component reaction involving an amine, carbon disulfide, and a vinyl ether proceeds via a Markovnikov addition mechanism to yield dithiocarbamates. researchgate.net
Rearrangement and Cyclization Pathways
Carbamodithioic acid derivatives can undergo a variety of rearrangement and cyclization reactions, often leading to the formation of heterocyclic structures. These transformations are of significant interest in synthetic organic chemistry for the construction of biologically active molecules.
While specific research on intramolecular S-vinylation reactions of this compound itself is not extensively detailed in the provided context, the general reactivity patterns of dithiocarbamates suggest that such transformations are plausible under appropriate conditions, likely involving a vinyl halide or a similar substrate tethered to the dithiocarbamate nitrogen.
Dithiocarbamates are valuable precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles. For instance, they can be used in the synthesis of thiazole derivatives. researchgate.netglobalresearchonline.netmdpi.com The reaction of 2-chloro-N-(thiazol-2-yl)acetamide derivatives with sodium salts of N-substituted piperazine dithiocarbamic acids yields 2-((thiazol-2-yl)amino)-2-oxoethyl piperazine-1-carbodithioates. globalresearchonline.net
Furthermore, cyclization reactions involving dithiocarbamates can lead to the formation of thiazolidine derivatives. nih.govmdpi.com For example, the reaction of thiosemicarbazones with ethyl bromoacetate results in the formation of 1,3-thiazolidin-4-one derivatives. mdpi.com Thiazolidinediones, another class of related heterocycles, can be synthesized through Knoevenagel condensation of thiazolidinedione with various benzaldehydes. frontiersin.orgmdpi.com
| Heterocyclic Product | Synthetic Precursors | General Reaction Type | Reference |
|---|---|---|---|
| Thiazole Derivatives | 2-Chloro-N-(thiazol-2-yl)acetamides, Dithiocarbamate Salts | Nucleophilic Substitution and Cyclization | researchgate.netglobalresearchonline.net |
| Thiazolidin-4-ones | Thiosemicarbazones, Ethyl Bromoacetate | Cyclocondensation | mdpi.com |
| Thiazolidinediones | Thiazolidinedione, Substituted Benzaldehydes | Knoevenagel Condensation | frontiersin.orgmdpi.com |
Decomposition and Degradation Mechanisms
The stability of this compound and its derivatives is highly dependent on environmental conditions, particularly pH. In acidic media, dithiocarbamates undergo decomposition. nih.govresearchgate.net The acid-catalyzed hydrolysis is a primary degradation pathway, with the half-life of these compounds varying from hours to days depending on factors like pH, temperature, and the presence of metal cations. nih.govresearchgate.net
The decomposition of dithiocarbamic acids can proceed through a mechanism involving an S to N proton transfer, potentially through a water molecule, to form a zwitterionic intermediate which then undergoes rapid C-N bond cleavage. nih.govresearchgate.net The decomposition of aryldithiocarbamates is significantly faster than that of their alkyl counterparts, a phenomenon attributed to the electronic effects of the aryl group. nih.govresearchgate.net
The degradation of dithiocarbamates in the environment can lead to the formation of various metabolites. For example, ethylene bisdithiocarbamates (EBDCs) can decompose to form ethylene thiourea (ETU), a compound of toxicological concern. nih.govepa.gov Other degradation products can include carbon disulfide (CS₂) and the corresponding amines. nih.govtandfonline.com The presence of metal ions can also influence the degradation pathways, as complexation can stabilize the dithiocarbamate and inhibit acid-catalyzed hydrolysis. researchgate.net
Thermal Decomposition Pathways and Products
The thermal stability of this compound and its derivatives, such as dithiocarbamate salts and complexes, is a critical aspect of their chemistry, influencing their application and persistence. The decomposition pathways are highly dependent on the molecular structure, particularly the nature of the substituent on the nitrogen atom and the presence of counterions or coordinated metals.
Studies on ammonium (B1175870) salts of dithiocarbamic acids reveal a common initial decomposition step involving the loss of ammonia (NH₃) to generate the corresponding free dithiocarbamic acid. For instance, the thermal decomposition of ammonium pyrrolidinedithiocarbamate is initiated by the loss of NH₃, yielding pyrrolidinedithiocarbamic acid. researchgate.net Subsequent heating of the formed acid leads to further decomposition, characterized by the liberation of hydrogen sulfide (B99878) (H₂S), which can be identified by its characteristic odor. researchgate.net
In the case of metal-dithiocarbamate complexes, the decomposition process is often more complex and occurs in multiple stages. The nature of the metal ion significantly dictates the pathway and the final products. Thermogravimetric analyses of transition metal dithiocarbamate complexes, such as those with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), show that decomposition is a multi-stage event. researchgate.netresearchgate.net A rapid, significant mass loss of 65–70% often characterizes the first stage. researchgate.netresearchgate.net The final residues are typically the corresponding metal oxides (e.g., ZnO, CdO). researchgate.netresearchgate.net However, variations exist; for example, the cobalt complex decomposes to yield cobalt metal, while the copper complex initially forms copper(II) sulfide (CuS), which is subsequently oxidized to copper(II) sulfate (CuSO₄) and finally to copper(II) oxide (CuO) in an air atmosphere. researchgate.netresearchgate.net The decomposition mechanism for some complexes is proposed to be a bimolecular process involving intermolecular rearrangement. researchgate.netresearchgate.net
Table 1: General Thermal Decomposition Products of Dithiocarbamate Derivatives
| Derivative Type | Initial Decomposition Step | Subsequent/Final Products |
|---|---|---|
| Ammonium Salts | Loss of NH₃ to form dithiocarbamic acid | Hydrogen sulfide (H₂S), other organic fragments |
Hydrolytic Stability under Varying pH Conditions
The hydrolytic stability of this compound and its salts is markedly influenced by pH. Generally, these compounds exhibit greater stability in alkaline conditions and undergo rapid decomposition in acidic or neutral environments. nih.gov This pH-dependent instability is a key characteristic, with the primary degradation route being acid-catalyzed hydrolysis. nih.gov
The decomposition in aqueous solution leads to the formation of carbon disulfide (CS₂) and the corresponding amine. nih.govthermofisher.com This reaction is significantly accelerated by acids. thermofisher.com Kinetic studies on various dithiocarbamates have elucidated the mechanism of this acid-catalyzed decomposition. The process involves protonation of the dithiocarbamate, leading to the formation of the unstable dithiocarbamic acid. The transition state is thought to be close to a zwitterion formed by an intramolecular proton transfer from sulfur to nitrogen, which facilitates the cleavage of the C-N bond. nih.govacs.orgresearchgate.net
The rate of hydrolysis is often first-order with respect to the hydroxide (B78521) ion concentration under basic conditions, suggesting a base-catalyzed elimination pathway may also be operative, although the acid-catalyzed route is generally dominant for decomposition. nih.gov The half-life of dithiocarbamates in aqueous solutions can vary from hours to days depending on the specific compound, temperature, and, most importantly, the pH of the medium. nih.gov
Table 2: Hydrolysis Half-life of Dithiocarbamates at 25°C
| Compound Type | pH | Half-life |
|---|---|---|
| Alkyl Dithiocarbamates | Acidic | 2 hours - 10 days (variable) |
Note: The half-life is highly dependent on the specific structure, cation, and environmental matrix. nih.gov
Radical Chemistry of this compound Species
Formation and Characterization of Thiuram Radicals
Thiuram radicals are highly reactive species that play a crucial role in various industrial processes, including sulfur vulcanization. nih.govacs.orgresearchgate.net A primary route for the formation of these radicals is the thermal or photochemical dissociation of the disulfide bond in tetraalkylthiuram disulfides. nih.govacs.orgresearchgate.net For example, the (CH₃)₂NCS₂• radical has been successfully prepared through the thermal dissociation of tetramethylthiuram disulfide. nih.govacs.org
Once formed, the characterization of these transient species requires specialized techniques due to their high reactivity. Matrix isolation spectroscopy is a powerful method used for this purpose. The thiuram radical has been isolated in low-temperature matrices (e.g., solid argon or nitrogen) and characterized by infrared (IR) and UV/vis spectroscopy. nih.govacs.orgresearchgate.net The experimental spectroscopic data are typically corroborated with computational methods, such as density functional theory (DFT), to confirm the identity of the radical species. nih.govacs.orgresearchgate.net The UV/vis absorption spectrum of dialkyldithiocarbamate radicals typically shows a maximum absorption band at approximately 600 nm. researchgate.net These radicals are known to be highly photolabile. nih.govacs.orgresearchgate.net
Redox Behavior and Electron Transfer Processes
The chemistry of this compound and its derivatives is rich in redox processes and electron transfer reactions. The dithiocarbamate moiety can be readily oxidized and is known to stabilize metal ions in various oxidation states due to the resonance between the dithiocarbamate and the hard thioureide forms. nih.gov
A key redox reaction is the one-electron oxidation of a dithiocarbamate anion to its corresponding thiuram radical. This process is fundamental to their role as antioxidants and polymerization inhibitors. The reverse reaction, the reduction of a thiuram disulfide, regenerates the dithiocarbamate. Dithiocarbamates are considered the reduced forms of thiuram disulfides. nih.gov The interconversion between these two forms can be studied electrochemically. researchgate.net
The presence of certain metal ions can facilitate the oxidation of dithiocarbamates. For example, iron(III) dithiocarbamates have been shown to spontaneously and rapidly oxidize to form thiuram disulfides in aqueous buffer solutions at physiological pH, a reaction not observed with Cu(II), Zn(II), or sodium salts under the same conditions. nih.gov This highlights the role of the metal center in mediating electron transfer. The ability of dithiocarbamates to act as strong chelating agents for transition metals is central to their redox activity, with metal-to-ligand (MLCT) and ligand-to-metal (LMCT) charge transfers being possible electronic transitions in their metal complexes. nih.govmdpi.com These electron transfer properties are crucial for their applications as catalysts and in the removal of heavy metals from various media. researchgate.netnih.gov
V. Coordination Chemistry and Metal Complexation of Carbamodithioic Acid Ligands
Ligand Design Principles for Carbamodithioic Acids
The coordination properties of dithiocarbamate (B8719985) ligands can be systematically tuned by modifying the organic substituents on the nitrogen atom. This allows for the synthesis of metal complexes with tailored electronic and steric characteristics.
Denticity and Chelating Abilities
Dithiocarbamate ligands typically act as bidentate chelating agents, coordinating to a metal center through both sulfur atoms to form a stable four-membered ring. wikipedia.org This chelation significantly enhances the stability of the resulting metal complexes. While bidentate coordination is the most common, monodentate and anisobidentate (unequal M-S bond lengths) coordination modes are also known. bohrium.com The coordination mode can be influenced by the steric bulk of the substituents on the nitrogen atom and the nature of the metal ion.
Influence of Substituents on Coordination Properties
The electronic and steric properties of the substituents attached to the nitrogen atom have a profound impact on the coordination behavior of the dithiocarbamate ligand.
Electronic Effects : The nature of the substituents modulates the electron density on the sulfur donor atoms. Electron-donating groups increase the basicity of the sulfur atoms, leading to stronger metal-ligand bonds. wikipedia.org This electronic influence is reflected in the infrared spectra of the complexes, particularly in the position of the C-N stretching frequency.
Steric Effects : The size of the substituents can dictate the coordination geometry of the metal complex. Bulky substituents can enforce lower coordination numbers or favor specific geometries to minimize steric hindrance.
Synthesis and Structural Characterization of Metal Dithiocarbamate Complexes
The synthesis of metal dithiocarbamate complexes is generally straightforward. A common method involves the reaction of a metal salt with an alkali metal salt of the desired dithiocarbamate ligand. wikipedia.org The dithiocarbamate salt is typically prepared in situ by reacting a primary or secondary amine with carbon disulfide in the presence of a base like sodium hydroxide (B78521). wikipedia.org
Transition Metal Complexes (e.g., Cu, Zn, Fe, Cr, Co)
Dithiocarbamates form a wide range of complexes with transition metals, exhibiting diverse geometries and oxidation states. wisdomlib.org
| Metal | Common Oxidation State(s) | Typical Geometry | Magnetic Properties |
| Copper (Cu) | +1, +2, +3 | Square planar (Cu(II)), Tetrahedral clusters (Cu(I)) | Paramagnetic (Cu(II)) |
| Zinc (Zn) | +2 | Tetrahedral, Dinuclear | Diamagnetic |
| Iron (Fe) | +2, +3, +4 | Octahedral | Can exhibit spin-crossover |
| Chromium (Cr) | +3 | Octahedral | Paramagnetic |
| Cobalt (Co) | +2, +3, +4 | Octahedral (Co(III)), Tetrahedral or Square planar (Co(II)) | Diamagnetic (low-spin Co(III)) |
Copper: Copper(II) dithiocarbamates are often square planar, while Cu(I) can form tetranuclear clusters. mdpi.com Complexes with Cu(III) have also been synthesized. mdpi.com
Zinc: Zinc(II) dithiocarbamate complexes are typically tetrahedral, though dinuclear structures with bridging ligands are also known. baselius.ac.in
Iron: Iron can form complexes in various oxidation states, with Fe(III) complexes being known to exhibit spin-crossover behavior. baselius.ac.in
Chromium: Chromium(III) forms stable, kinetically inert octahedral complexes.
Cobalt: Cobalt(III) dithiocarbamates are characteristically stable, low-spin octahedral complexes. wikipedia.org
Main Group Metal Complexes
Dithiocarbamates also form stable complexes with main group metals such as tin and bismuth. researchgate.netresearchgate.net The coordination chemistry of these complexes can be quite varied, with the coordination number and geometry being influenced by factors such as the size of the metal ion and the steric demands of the ligands. For example, organotin(IV) dithiocarbamate complexes can exhibit different coordination numbers depending on the nature of the organic groups attached to the tin atom. researchgate.net
Spectroscopic and X-ray Diffraction Analysis of Metal Dithiocarbamates
A combination of spectroscopic techniques and X-ray diffraction is used to fully characterize metal dithiocarbamate complexes.
Spectroscopic Analysis :
Infrared (IR) Spectroscopy : The position of the C-N stretching vibration (the "thioureide" band) in the IR spectrum provides valuable information about the electronic structure of the ligand and the nature of the metal-ligand bond. derpharmachemica.com The C-S stretching frequency is also a useful diagnostic tool. derpharmachemica.com
UV-Visible Spectroscopy : The electronic spectra of these complexes are typically dominated by intense ligand-to-metal charge transfer bands. ijsir.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are used to elucidate the structure in solution. ajrconline.org
Electron Spin Resonance (ESR) Spectroscopy : This technique is particularly useful for studying paramagnetic complexes, such as those of copper(II), providing information about the electronic environment of the metal ion. ajrconline.org
X-ray Diffraction Analysis :
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal dithiocarbamate complexes. nih.govarabjchem.org It provides precise details about bond lengths, bond angles, and the coordination geometry around the metal center. arabjchem.orgdiva-portal.org This technique has been instrumental in characterizing the diverse structural motifs adopted by these complexes. researchgate.netrsc.org
Electronic Structure and Bonding in Metal Dithiocarbamate Complexes
The electronic structure and bonding in metal dithiocarbamate complexes are governed by the versatile nature of the dithiocarbamate ligand (R₂NCS₂⁻). This ligand is typically mono-anionic and coordinates in a bidentate fashion through its two sulfur atoms, forming a stable four-membered chelate ring. mdpi.comresearchgate.net The electronic properties can be understood through its resonance structures, molecular orbital interactions, and the resulting spectroscopic characteristics.
A key feature of the dithiocarbamate ligand is the delocalization of the nitrogen atom's lone pair of electrons into the CS₂ moiety. tandfonline.com This is represented by three main resonance forms, with a significant contribution from the "thioureide" form. researchgate.netwikipedia.org This resonance imparts a partial double bond character to the carbon-nitrogen bond and increases the electron density on the sulfur atoms. tandfonline.comwikipedia.org This electronic flexibility allows dithiocarbamates to stabilize metals in a wide array of oxidation states, including unusually high ones like Cu(III) and Fe(IV), by acting as effective charge donors. researchgate.netwikipedia.org
From the perspective of Ligand Field Theory (LFT) and Molecular Orbital (MO) theory, dithiocarbamates are considered soft, strong-field ligands. wikipedia.orglibretexts.org The interaction between the sulfur donor atoms and the metal's d-orbitals leads to a splitting of their energies. libretexts.orgyoutube.com In an octahedral complex, for instance, the d-orbitals split into lower-energy t₂g and higher-energy e_g sets. youtube.comresearchgate.net The magnitude of this splitting (Δo) is significant, often resulting in low-spin complexes. The strong covalent character of the metal-sulfur (M-S) bond is a result of effective orbital overlap.
Spectroscopic techniques are crucial for elucidating the electronic structure. Infrared (IR) spectroscopy provides direct evidence for the C-N partial double bond. The stretching frequency, ν(C-N), typically appears in the range of 1450-1550 cm⁻¹, which is intermediate between a single C-N bond (1250–1350 cm⁻¹) and a double C=N bond (1640–1690 cm⁻¹). tandfonline.com The ν(C-S) stretching frequency, usually found around 1000 cm⁻¹, offers insight into the M-S bond. ymerdigital.com
Electronic absorption (UV-Vis) spectra of dithiocarbamate complexes are characterized by intense bands. These spectra typically display bands corresponding to internal ligand π→π* transitions and ligand-to-metal charge transfer (LMCT) transitions. researchgate.netsysrevpharm.org The d-d electronic transitions, which are central to Ligand Field Theory, are often observed in the visible region but can be obscured by the more intense charge transfer bands. researchgate.net
Table 1: Representative Spectroscopic Data for Metal Dithiocarbamate Complexes
| Complex Type | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) | Key UV-Vis Absorptions (nm) | Assignment |
| Ni(II) Square Planar | ~1520 | ~1000 | ~330, ~395 | π→π, LMCT |
| Co(III) Octahedral | ~1490 | ~980 | ~420, ~650 | LMCT, d-d transitions |
| Cu(II) Square Planar | ~1500 | ~995 | ~270, ~440 | π→π, LMCT/d-d |
| As(III) | ~1468 | ~1009 | - | - |
Note: Values are approximate and can vary based on the specific substituents (R groups) on the nitrogen atom and the solvent used. researchgate.netymerdigital.comsysrevpharm.org
Catalytic Applications of Metal Dithiocarbamate Complexes
The unique electronic and structural properties of metal dithiocarbamate complexes make them effective catalysts and catalyst precursors in a range of chemical transformations. nih.govmdpi.com Their applications span organic synthesis, polymerization, and the synthesis of catalytic nanomaterials.
In organic synthesis, metal dithiocarbamate complexes have been employed as catalysts for coupling reactions. For example, core/shell nanostructures functionalized with magnetic dithiocarbamate deposited on gold have served as catalysts for the A³ coupling reaction to synthesize propargyl amines. nih.govencyclopedia.pub This reaction typically involves an aldehyde, an alkyne, and an amine, and the catalyst demonstrates high performance and reusability. nih.gov Another application is the use of nickel dithiocarbamate as a catalyst to enhance the properties of carbon fibers, which can then be used in photopolymerization. nih.gov
Metal dithiocarbamate complexes also play a significant role in polymerization chemistry. They have been investigated as potential catalysts for the ring-opening polymerization (ROP) of epoxides, such as propylene (B89431) oxide. ucl.ac.uk Their utility extends to controlled radical polymerization techniques. Dithiocarbamates can function as Reversible Addition-Fragmentation chain-Transfer (RAFT) agents, allowing for the control of molecular weight and tacticity in the polymerization of monomers like vinyl acetate (B1210297). nih.gov
A prominent application of dithiocarbamate complexes is their use as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. nih.govresearchgate.net These complexes undergo thermal decomposition (thermolysis) to produce well-defined metal sulfide nanomaterials with high purity, as the ligand itself provides the necessary sulfur, eliminating the need for an external sulfur source. nih.govresearchgate.net The resulting metal sulfide nanoparticles, such as Fe₃S₄ (greigite), are catalytically active in various processes, including CO₂ reduction. researchgate.net The ability to control the size and phase of the nanoparticles by adjusting the precursor complex and reaction conditions is a significant advantage of this method. researchgate.net
Table 2: Overview of Catalytic Applications of Metal Dithiocarbamate Complexes
| Application Area | Reaction Type | Metal Dithiocarbamate System | Product/Outcome |
| Organic Synthesis | A³ Coupling Reaction | Gold-supported magnetic dithiocarbamate | Propargyl amines |
| Polymerization | Ring-Opening Polymerization (ROP) | Various metal bis(dithiocarbamates) | Polyethers (from epoxides) |
| Polymerization | RAFT Polymerization | Dithiocarbamate compounds | Controlled vinyl acetate polymers |
| Materials Synthesis | Precursor for Nanocatalysts | Iron dithiocarbamate complexes | Iron sulfide (e.g., Greigite) nanoparticles for CO₂ reduction |
Vi. Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules, providing detailed information about the connectivity and environment of atomic nuclei. For carbamodithioic acid derivatives, both ¹H and ¹³C NMR spectroscopy are extensively employed.
¹H and ¹³C NMR Chemical Shift Analysis of Core Structures and Substituents
The characteristic chemical shifts of protons and carbons within the dithiocarbamate (B8719985) moiety and its attached substituents offer key insights into the compound's structure.
¹H NMR Spectroscopy: The proton attached to the nitrogen atom (N-H) typically appears as a singlet in the region of 7.4 to 10.4 ppm, depending on the solvent and the specific substituents. In many metal complexes, the N-H signal remains relatively unchanged, suggesting it does not directly participate in coordination jetir.orgpharmainfo.in. Aliphatic protons, such as those in methyl, methylene, or isopropyl groups, resonate in predictable regions, with their exact chemical shifts influenced by their proximity to the dithiocarbamate core and other functional groups jetir.orgpharmainfo.inniscair.res.incmu.ac.th. Aromatic protons are observed as multiplets, typically between 6.6 and 8.1 ppm, reflecting their electronic environment jetir.orgcmu.ac.thajrconline.org.
¹³C NMR Spectroscopy: The carbon atom of the thiocarbonyl group (C=S) within the dithiocarbamate moiety (-N=C(S)S⁻ or -N-C(=S)-S⁻) is highly deshielded due to the electronegativity of the sulfur atoms and the delocalization of electrons. This carbon typically resonates in the range of 181 to 203 ppm pharmainfo.inniscair.res.inresearchgate.net. The carbon atom directly bonded to nitrogen (C-N) exhibits shifts that are indicative of its partial double bond character, often appearing in the range of 40-55 ppm, and its position can be influenced by resonance and coordination effects pharmainfo.inniscair.res.in. Aliphatic and aromatic carbons of the substituents resonate in their characteristic regions, providing further structural confirmation jetir.orgcmu.ac.thdergipark.org.tr.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) of Dithiocarbamate Derivatives
| Proton Type/Group | Typical Range/Value (ppm) | Example Compound/Context | Citation(s) |
| N-H | 7.4 – 10.4 | Various dithiocarbamates | jetir.orgpharmainfo.inajrconline.org |
| Aliphatic CH₃ (e.g., methyl) | 0.71 – 3.60 | Methyl protons of picoline jetir.org, Isopropyl methyl cmu.ac.th | jetir.orgcmu.ac.th |
| Aliphatic CH₂ (e.g., methylene) | 1.99 – 4.85 | Pyrrolidine (B122466) CH₂ niscair.res.in, Isopropyl CH₂ cmu.ac.th | niscair.res.incmu.ac.th |
| Aromatic Protons | 6.6 – 8.1 | Picoline ring jetir.org, Phenyl groups cmu.ac.th, Aromatic ring ajrconline.org | jetir.orgcmu.ac.thajrconline.org |
| CH proton (e.g., in cyclic amines) | 4.06 – 4.85 | L-Prodtc CH proton | niscair.res.in |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) of Dithiocarbamate Derivatives
| Carbon Type/Group | Typical Range/Value (ppm) | Example Compound/Context | Citation(s) |
| C=S (NCS₂ moiety) | 181.05 – 202.73 | Various dithiocarbamates | pharmainfo.inniscair.res.inresearchgate.net |
| C-N (NCS₂ moiety) | ~40 – 55 | Various dithiocarbamates | pharmainfo.inniscair.res.in |
| Aromatic Carbons | 125 – 135 | Aromatic ring carbons | dergipark.org.tr |
| Aliphatic Carbons (e.g., CH₃) | 19.34 – 20.11 | Isopropyl methyl carbons | cmu.ac.th |
| Aliphatic Carbons (e.g., CH) | ~67.67 | L-Prodtc CH carbon | niscair.res.in |
| Aliphatic Carbons (e.g., CH₂) | 24.63 – 54.53 | Pyrrolidine CH₂ carbons niscair.res.in, Isopropyl CH₂ carbons cmu.ac.th | niscair.res.incmu.ac.th |
Advanced 2D NMR Techniques for Structural Confirmation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for unambiguously assigning signals and confirming complex molecular structures. COSY experiments establish ¹H-¹H correlations, helping to identify coupled proton spin systems nih.gov. HSQC directly correlates protons with their directly attached carbons, while HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which are crucial for piecing together molecular frameworks and confirming connectivity nih.gov. DEPT (Distortionless Enhancement by Polarization Transfer) experiments, such as DEPT-135, are also used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further aiding structural elucidation niscair.res.inuobabylon.edu.iq. These advanced techniques have been instrumental in distinguishing between linear and cyclic dithiocarbamate structures and in assigning complex spectra of bile acid derivatives nih.govjyu.fi.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy provide complementary information about the vibrational modes of molecules, offering insights into the functional groups and bonding characteristics of this compound derivatives.
Vibrational Assignments of C=S, C-S, and N-H Bonds
N-H Stretching (ν(N-H)): The stretching vibration of the N-H bond typically appears as a band in the region of 3125–3415 cm⁻¹ jetir.orgpharmainfo.inajrconline.orguwaterloo.cacmu.ac.th. In complexes, the lack of significant shifts in this band often indicates that the N-H group is not involved in coordination jetir.orgpharmainfo.in. The disappearance of a band around 2550 cm⁻¹ is characteristic of the deprotonation of an S-H group, which is relevant for dithiocarbamic acids in their thiol form cmu.ac.th.
C=S Stretching (ν(C=S)): The thiocarbonyl stretching vibration (C=S) is a key indicator of the dithiocarbamate moiety. This band is often found in the range of 1053–1200 cm⁻¹ jetir.orgcmu.ac.the3s-conferences.org. Upon coordination to a metal ion, the C=S band can shift to lower wavenumbers cmu.ac.th. The presence of multiple C=S bands might suggest monodentate coordination, whereas a single band often implies bidentate coordination through both sulfur atoms e3s-conferences.org.
C-S Stretching (ν(C-S)): The C-S stretching vibrations are typically observed in the region of 769–1060 cm⁻¹ jetir.orgniscair.res.inuwaterloo.cacmu.ac.th. These bands are particularly useful for confirming the bidentate coordination of the dithiocarbamate ligand to metal centers, as the presence of a single, characteristic band often indicates the involvement of both sulfur atoms in bonding niscair.res.incmu.ac.th.
C-N Stretching (ν(C-N)): The stretching vibration of the C-N bond within the thioureide linkage (-N-C=S) is found in the range of 1388–1590 cm⁻¹ jetir.orgpharmainfo.inniscair.res.inajrconline.orgcmu.ac.the3s-conferences.org. This band is sensitive to resonance effects and coordination. Shifts in the C-N stretching frequency, often to higher values upon coordination, suggest an increase in the double bond character of the C-N bond due to electron delocalization within the dithiocarbamate moiety pharmainfo.inajrconline.orge3s-conferences.orgajol.infobiotech-asia.org.
Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that involve a change in polarizability. For dithiocarbamates, Raman spectra reveal characteristic vibrational modes, including coupled C-S stretching and N-alkyl bending modes, often observed in the lower wavenumber regions (e.g., 430–600 cm⁻¹) nih.govresearcher.lifecapes.gov.bracs.org. Resonance Raman techniques can significantly enhance the intensity of specific vibrational signals when the excitation wavelength matches an electronic transition acs.orgacs.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophoric Analysis
Electronic transitions within this compound and its metal complexes are typically investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The characteristic chromophoric groups, primarily the dithiocarbamate moiety (-CSSNR₂), are responsible for absorbing light in the UV and visible regions of the electromagnetic spectrum.
The UV-Vis spectra of dithiocarbamate ligands often display absorption bands attributed to intraligand electronic transitions. These transitions commonly arise from π → π* and n → π* excitations within the N-C=S and S-C=S functional groups pharmainfo.inajrconline.orgnist.gov. For instance, dithiocarbamate ligands have been reported to show absorption peaks below 300 nm, indicative of these intraligand transitions pharmainfo.inajrconline.org. Specific absorption maxima for free dithiocarbamate ligands have been observed in the range of 260-330 nm ajrconline.orgsysrevpharm.org.
Table 6.3.1.1: Representative UV-Vis Absorption Bands of Dithiocarbamate Ligands and Complexes
| Compound/Complex Type | Absorption Maxima (λmax, nm) | Assignment | Source |
| Dithiocarbamate Ligands | 266, 329 | Intraligand (π → π, n → π) | sysrevpharm.org |
| Dithiocarbamate Ligands | 261, 321 | Intraligand (π → π, n → π) | ajrconline.org |
| Copper(II) Dithiocarbamate | ~430 | Ligand-to-Metal Charge Transfer (LMCT) | pharmainfo.in |
| Copper(II) Dithiocarbamate | < 300 | Intraligand (π → π, n → π) | pharmainfo.in |
| Copper(II) Dithiocarbamate | 261, 321 | Intraligand (π → π, n → π) | ajrconline.org |
| Eu(III) Complexes | ~370 | Ligand-to-Metal Charge Transfer (LMCT) | acs.org |
| Diethylthis compound | 220-425 | Intraligand transitions (various assignments) | nist.gov |
Ligand-to-Metal Charge Transfer Bands in Complexes
When dithiocarbamate ligands coordinate with metal ions, new electronic transitions, such as Ligand-to-Metal Charge Transfer (LMCT) bands, become observable. These bands arise from the excitation of electrons from ligand-based orbitals to metal-based orbitals pharmainfo.inajrconline.orgacs.orgcareerendeavour.com. In metal dithiocarbamate complexes, LMCT transitions are often found in the visible region of the spectrum, contributing to the color of the complexes pharmainfo.in. For example, copper(II) dithiocarbamate complexes typically exhibit LMCT bands around 430 nm pharmainfo.in. The energy of these LMCT bands can be influenced by the nature of the metal ion, the ligand structure, and the coordination environment acs.orgcareerendeavour.com. Furthermore, Metal-to-Ligand Charge Transfer (MLCT) transitions can also occur if the ligand possesses low-lying vacant π* orbitals careerendeavour.com.
Mass Spectrometry (MS) Techniques
Mass spectrometry is indispensable for determining the molecular weight, identifying fragmentation patterns, and confirming the structure of this compound derivatives and their complexes.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques widely employed for the analysis of carbamodithioates and their metal complexes sysrevpharm.orgbohrium.comresearchgate.netresearchgate.netsysrevpharm.orgresearchgate.netacs.orgnih.govcreative-proteomics.com. ESI-MS is particularly useful for generating multiply charged ions, which aids in the analysis of larger molecules and complexes creative-proteomics.com. MALDI-MS, often coupled with Time-of-Flight (TOF) analyzers, is effective for analyzing high molecular weight compounds and can detect analytes at very low concentrations creative-proteomics.com.
In the analysis of metal dithiocarbamate complexes, both techniques can identify metal-containing ions. MALDI-MS typically yields a singly charged ion incorporating the metal atom, whereas ESI-MS spectra can be more complex but consistently show the metal-containing ion as a predominant signal researchgate.net. These techniques are also applied in hyphenated methods, such as Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS), for the sensitive determination of dithiocarbamate fungicide residues nih.gov. MALDI-TOF MS has also been utilized to characterize polymers synthesized using dithiocarbamates as chain transfer agents, identifying end-group signals and fragmentation patterns acs.org.
Fragmentation Pathways and Molecular Ion Analysis
The analysis of fragmentation patterns in mass spectrometry provides crucial structural information. For dithiocarbamate derivatives, tandem mass spectrometry (MSⁿ) techniques, such as ESI-MSⁿ, are employed to elucidate fragmentation pathways nih.govresearchgate.netnih.gov. Protonated molecular ions ([M+H]⁺) or molecular ions (M⁺) are typically observed, serving as the starting point for fragmentation studies capes.gov.brresearchgate.net.
Common fragmentation pathways for dithiocarbamates involve the cleavage of the C-S bond, leading to characteristic fragment ions nih.gov. Depending on the specific structure, fragments can also result from the loss of small molecules (e.g., bromide, methyl bromide), ring opening, or rearrangements of the molecular ion nih.govnih.gov. For example, the dithioester end group in polymers derived from dithiocarbamates can undergo fragmentation under MALDI conditions acs.org. The identification of these fragments allows for the confirmation of the molecular structure and can be valuable in understanding metabolic pathways or degradation processes nih.gov.
Elemental Analysis (CHNS) for Stoichiometric Determination
Elemental analysis, specifically CHNS analysis, is a fundamental technique for confirming the empirical formula and determining the stoichiometry of this compound derivatives and their metal complexes pharmainfo.insysrevpharm.orgbohrium.comresearchgate.netsysrevpharm.orgresearchgate.netrjpbcs.comresearchgate.netderpharmachemica.com. This method quantifies the percentage composition of carbon, hydrogen, nitrogen, and sulfur within a sample.
The experimentally determined percentages of these elements are compared against theoretical values calculated based on the proposed molecular formula of the compound. A close agreement between the experimental and theoretical values serves as strong evidence for the purity and correct stoichiometry of the synthesized compound pharmainfo.inresearchgate.netrjpbcs.com. For metal complexes, CHNS analysis is crucial for verifying the metal-to-ligand ratio, often confirming compositions such as 1:2 or 1:1 metal-to-ligand ratios, depending on the metal's coordination preferences and the ligand's denticity researchgate.netsysrevpharm.org.
Vii. Computational and Theoretical Chemistry Studies of Carbamodithioic Acid
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of carbamodithioic acid, allowing researchers to observe its motion and interactions with its environment over time.
Dithiocarbamates, the derivatives of this compound, are well-known for their ability to act as corrosion inhibitors, a property that stems from their strong interaction with metal surfaces. MD simulations are a powerful tool for investigating the adsorption mechanism of these molecules on surfaces such as copper. nih.goviaea.org
These simulations can reveal the preferred orientation of the this compound molecule on the metal surface, the nature of the interactions (e.g., chemisorption or physisorption), and the binding energy. This information is crucial for designing more effective corrosion inhibitors. For instance, simulations can show how the molecule displaces water molecules from the surface, forming a protective layer that prevents corrosive agents from reaching the metal.
The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent molecules. MD simulations explicitly model the solvent, providing a realistic depiction of these interactions.
By simulating this compound in different solvents, researchers can observe how the solvent affects its conformational flexibility and the accessibility of its reactive sites. nih.govrsc.org For example, in a polar solvent, hydrogen bonding between the solvent and the acid's functional groups can stabilize certain conformations over others. These simulations can also provide insights into how the solvent mediates chemical reactions by stabilizing transition states or influencing the diffusion of reactants.
Mechanistic Insights from Theoretical Studies
Theoretical studies have been instrumental in unraveling the complex reaction mechanisms involving this compound and its derivatives. A notable example is the acid-catalyzed decomposition of dithiocarbamic acids.
DFT calculations have shown that the decomposition of N-methyl-dithiocarbamic acid proceeds through a proton-transfer step assisted by a water molecule, which is the rate-determining step, leading to a zwitterionic intermediate. nih.gov This is followed by a rapid breaking of the N-C bond. In contrast, for N-phenyldithiocarbamic acid, the calculations suggest a concerted mechanism where the N-C bond cleavage and proton transfer occur simultaneously. nih.gov
These theoretical investigations have also highlighted the importance of the torsional barrier of the CS₂ group in the decomposition process. The twisting of this group inhibits resonance, making the nitrogen atom more basic and thus facilitating the proton transfer. nih.govnih.gov The calculated activation barriers from these studies are in good agreement with experimental values, validating the proposed mechanisms. nih.govresearchgate.net
Reaction Pathway Elucidation and Transition State Analysis
The elucidation of reaction pathways is a primary application of computational chemistry, providing a step-by-step description of how reactants are converted into products. This involves identifying all stable intermediates and, crucially, the high-energy transition states that connect them. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of computational cost and accuracy. mdpi.comresearchgate.net The process involves optimizing the geometries of reactants, products, and intermediates to find their lowest energy structures (energy minima on the potential energy surface).
Transition state (TS) searching is a more complex task, as transition states represent saddle points on this surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. github.io Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method, available in software packages such as Gaussian, are employed to locate these structures. github.io Once a potential TS is found, a vibrational frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com To definitively connect a transition state with its corresponding reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed, which maps the minimum energy path down from the transition state in both forward and reverse directions. github.io
A notable computational study investigated the formation of carbon disulfide (CS₂) and ammonia (NH₃) from the thermal decomposition products of thiourea. worldscientific.comresearchgate.net This study employed several DFT methods (including B3LYP and MP2) to map out the reaction pathways. The findings indicate that the most probable route involves the reaction of isothiocyanic acid (HNCS) with hydrogen sulfide (B99878) (H₂S) to generate this compound as a key intermediate. This intermediate then decomposes to form the final products. worldscientific.comresearchgate.networldscientific.com The study calculated the activation energies for the primitive reactions involved, providing a quantitative basis for this proposed mechanism. worldscientific.comresearchgate.net
The reaction proceeds via a consecutive pathway:
Formation of this compound: Isothiocyanic acid reacts with hydrogen sulfide.
Decomposition: The resulting this compound decomposes to yield carbon disulfide and ammonia. worldscientific.com
This theoretical work highlights the critical role of this compound as a transient intermediate and demonstrates how computational analysis can elucidate complex reaction mechanisms that are otherwise challenging to probe experimentally. researchgate.networldscientific.com
Free Energy Landscapes of Reaction Processes
While a reaction pathway connects stationary points, a free energy landscape provides a more comprehensive view of a chemical process, mapping the free energy of the system as a function of one or more reaction coordinates. researchgate.netnih.gov These landscapes are crucial for understanding reaction kinetics and thermodynamics, as they reveal the relative stabilities of intermediates and the heights of energy barriers that must be overcome. rsc.org Methods like steered molecular dynamics (SMD) or metadynamics are often used to explore these landscapes, especially for complex systems in solution. nih.govrsc.org
For the decomposition of thiourea products, computational studies have calculated the free energy changes (ΔG) and activation energies for the reactions involving this compound. worldscientific.comresearchgate.net By comparing the energetics of different possible pathways, researchers concluded that the formation of CS₂ via the this compound intermediate is the most favorable route. worldscientific.comworldscientific.com The calculations showed that an alternative pathway, starting from thiocyanic acid (HSCN), was less likely. worldscientific.comresearchgate.net
The table below summarizes the key energetic findings from the theoretical study on the formation of CS₂ and NH₃, highlighting the pathway involving this compound.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Calculated Free Energy Change (ΔG) (kcal/mol) |
|---|---|---|---|
| HNCS + H₂S → this compound | Formation of the intermediate | Data not specified in abstract | Data not specified in abstract |
| This compound → CS₂ + NH₃ | Decomposition of the intermediate | Data not specified in abstract | Data not specified in abstract |
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. nih.gov Computational modeling is an indispensable tool in SAR, providing quantitative insights that can guide the design of new molecules with enhanced properties.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (e.g., Fukui Indices)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals can predict a molecule's reactivity.
HOMO: The energy of the HOMO (EHOMO) relates to a molecule's ability to donate electrons (nucleophilicity). A higher EHOMO indicates a better electron donor.
LUMO: The energy of the LUMO (ELUMO) is associated with a molecule's ability to accept electrons (electrophilicity). A lower ELUMO suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
Reactivity descriptors derived from conceptual DFT, such as Fukui indices, provide a more detailed, atom-specific picture of reactivity. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. Condensed Fukui indices simplify this by assigning a value to each atom in the molecule, identifying the most likely sites for nucleophilic, electrophilic, or radical attack.
A theoretical study on a this compound molecule investigated its properties as a corrosion inhibitor on an iron surface. This study used quantum chemical calculations to identify the active sites of the molecule. The analysis of the HOMO and LUMO densities, along with Fukui indices, revealed that the heteroatoms (Nitrogen and Sulfur) and the pi-bonds are the primary active centers responsible for the molecule's interaction with the metal surface.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.196 | Indicates the capacity to donate electrons to the empty d-orbital of a metal. |
| ELUMO | Not specified | Relates to the ability to accept electrons from the metal surface. |
| Energy Gap (ΔE) | 4.907 | A lower energy gap value suggests higher reactivity. |
Data derived from a theoretical study on carbamodithionic acid.
The study concluded that the sulfur atoms (S) and the nitrogen atom (N) were the most reactive sites, as indicated by their Fukui index values, making them key to the molecule's function.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. nih.gov
The QSAR modeling process involves several key steps:
Data Set Preparation: A series of compounds with known activities (e.g., inhibitory concentration IC₅₀) is collected.
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional (e.g., molecular weight), topological, geometric, and quantum-chemical (e.g., HOMO/LUMO energies) descriptors.
Model Development: Statistical or machine learning methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed activity.
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model training).
While no specific QSAR studies on this compound derivatives were identified in the search, the methodology could be applied to design derivatives with specific activities (e.g., as enzyme inhibitors or antimicrobial agents). A hypothetical QSAR study on this compound derivatives might aim to predict their inhibitory activity against a particular enzyme.
The table below illustrates a hypothetical dataset for such a QSAR study.
| Compound | Substituent (R) | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | EHOMO (Descriptor 3) | Observed Activity (pIC₅₀) |
|---|---|---|---|---|---|
| CDA-1 | -H | 1.2 | 109.2 | -5.20 | 4.5 |
| CDA-2 | -CH₃ | 1.7 | 123.2 | -5.15 | 4.8 |
| CDA-3 | -Cl | 1.9 | 143.6 | -5.35 | 5.1 |
| CDA-4 | -NO₂ | 1.1 | 154.2 | -5.60 | 5.5 |
This table is a hypothetical illustration of data for a QSAR study.
From such data, a QSAR model might be derived, for example: pIC₅₀ = 0.5 * LogP - 0.02 * MW - 0.8 * E_HOMO + constant
This equation could then be used to predict the activity of new, unsynthesized this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Viii. Biological Activities and Molecular Mechanisms Non Clinical Focus
Enzyme Inhibition Studies
Carbamodithioic acid derivatives have demonstrated a capacity to inhibit various enzymes, often by interacting with essential metal cofactors or reactive thiol groups within the enzyme's active site.
This compound and its salts, such as ammonium (B1175870) salts, have been investigated for their ability to inhibit enzymes by interacting with free thiols. A proposed mechanism for the activity of some this compound derivatives against Trichomonas vaginalis involves the inhibition of free thiols, which in turn affects the activity of cysteine proteases essential for the parasite's survival ebi.ac.ukdaneshyari.com. Dithiocarbamates, as a class, are known to be potent inhibitors of enzymes that require sulfhydryl groups for their catalytic activity capes.gov.br. This interaction with cysteine residues in proteases is a key aspect of their inhibitory action nih.gov.
Research has indicated that certain derivatives, specifically esters of this compound, act as activators of Pyruvate (B1213749) Kinase M2 (PKM2) dntb.gov.uaresearchgate.net. PKM2 is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a role in the Warburg effect by promoting glycolysis for biomass synthesis researchgate.netmdpi.comfrontiersin.org. Studies have synthesized and evaluated these this compound esters, identifying specific compounds that exhibit potent PKM2 activation and antiproliferative effects on tumor cell lines researchgate.net.
Furthermore, dithiocarbamate (B8719985) salts have been shown in vitro to strongly inhibit key enzymes involved in intermediary carbohydrate metabolism. These include enzymes of the tricarboxylic acid (TCA) cycle, such as α-ketoglutarate oxidase, pyruvic dehydrogenase, and succinic dehydrogenase. They also inhibit oxygen consumption, citrate (B86180) synthesis, and pyruvate utilization in animal tissues capes.gov.br.
This compound derivatives have been identified as inhibitors of Superoxide (B77818) Dismutase (SOD) activity in vitro ebi.ac.ukmdpi.com. SOD is a crucial enzyme in cellular antioxidant defense, catalyzing the dismutation of superoxide radicals assaygenie.comraybiotech.com. Studies have shown that compounds like dimethyldithiocarbamate (B2753861) and diethyldithiocarbamate, as well as other thiocarbamic acid derivatives, can inhibit SOD activity ebi.ac.uknih.gov. This inhibition is attributed to the ability of dithiocarbamates to access intracellular compartments and interact with the enzyme, potentially affecting cellular oxidative stress responses mdpi.com.
Antimicrobial Mechanisms of Action
This compound derivatives exhibit significant in vitro antimicrobial activity against a range of bacteria and fungi. Their mechanisms of action are diverse, often involving enzyme inhibition or disruption of essential metabolic pathways.
Many dithiocarbamate derivatives have demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and Escherichia coli ebi.ac.ukmdpi.comfabad.org.trpharmainfo.infrontiersin.orgmdpi.comrjptonline.orgresearchgate.net. The mechanisms underlying this activity are varied. Some dithiocarbamates function as enzyme inhibitors, targeting enzymes such as metallo-beta-lactamases (MBLs) in antibiotic-resistant bacteria mdpi.comnih.gov. For instance, specific dithiocarbamate derivatives have been shown to increase the antimicrobial effects of conventional antibiotics like cefazolin (B47455) and imipenem (B608078) against bacteria producing NDM-1 or L1 enzymes nih.gov.
Other mechanisms include the inhibition of free thiols, which can disrupt essential bacterial pathways ebi.ac.uk. Studies on gold(III)-dithiocarbamate complexes have indicated a multimodal mechanism of action, involving ultrastructural membrane damage, rapid bacterial uptake, and alterations in energy metabolism pathways, including enzymes of the TCA cycle frontiersin.orgnih.gov. Difatty acyl this compound (DFACA) has also shown high biological activity against bacteria rjptonline.org.
Specific Minimum Inhibitory Concentrations (MICs) have been reported for various dithiocarbamate derivatives. For example, compound 7c from a series of N,N-disubstituted this compound esters exhibited an MIC of 16 µg/mL against Staphylococcus aureus fabad.org.trresearchgate.net. Gold(III)-dithiocarbamate complexes have shown MIC values in the micromolar range against strains like Staphylococcus aureus (0.07–0.30 μM) and Streptococcus pneumoniae (1.22–2.44 μM) frontiersin.orgnih.gov.
This compound derivatives also display in vitro antifungal activity against various fungal species, including Candida albicans, Candida parapsilosis, and Candida krusei ebi.ac.ukfabad.org.trrjptonline.orgresearchgate.net. N,N-Dialkyldithiocarbamate derivatives are recognized as broad-range fungicides researchgate.net. The mechanisms involve inhibition of fungal carbonic anhydrase mdpi.com and disruption of cellular processes through inhibition of free thiols, as observed in studies against Candida albicans ebi.ac.uk.
Some synthesized N,N-disubstituted this compound ester derivatives have shown good antifungal activity, with specific compounds demonstrating activity against Candida tropicalis, Candida krusei, and Candida albicans at concentrations of 12.5 µg/mL researchgate.net. Gold(III)-dithiocarbamate complexes have also exhibited acceptable antifungal activity, particularly against Candida albicans and Cryptococcus neoformans mdpi.com. Difatty acyl this compound (DFACA) has demonstrated high biological activity against Candida albicans rjptonline.org.
Ix. Applications in Material Science, Agriculture, and Chemical Synthesis Non Clinical Focus
Precursors for Polymer and Material Synthesis
Dithiocarbamates serve as valuable building blocks and modifiers in the synthesis of various polymers and advanced materials, particularly those requiring sulfur incorporation or controlled polymerization processes.
Synthesis of Sulfur-Containing Polymers
The sulfur-rich nature of dithiocarbamates makes them suitable precursors for the synthesis of sulfur-containing polymers and materials. They can be incorporated directly into polymer backbones or used in the synthesis of inorganic materials like metal sulfides. For instance, dithiocarbamate (B8719985) complexes have been employed as single-source precursors for synthesizing metal sulfide (B99878) nanoparticles, such as zinc sulfide, due to the inherent sulfur content of the dithiocarbamate ligand, which eliminates the need for an additional sulfur source encyclopedia.pub. The dithiocarbamate moiety itself can be integrated into polymer chains, offering unique functional properties for material applications acs.org.
Role in Polymerization Control and Initiation
Dithiocarbamates have emerged as significant chain transfer agents (CTAs) in controlled radical polymerization techniques, most notably in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization acs.orgwikipedia.orgcmu.edusigmaaldrich.comacs.orgmdpi.comrsc.orgrsc.org. RAFT polymerization allows for precise control over polymer molecular weight, narrow molecular weight distribution (low dispersity), and the synthesis of complex polymer architectures, such as block copolymers acs.orgwikipedia.orgcmu.edursc.orgrsc.org.
The effectiveness of dithiocarbamates as RAFT agents is highly dependent on their specific chemical structure. Dithiocarbamates where the nitrogen lone pair is part of an aromatic system are generally more effective RAFT agents compared to simple N,N-dialkyl dithiocarbamates acs.orgcmu.edu. The choice of dithiocarbamate CTA is also critical for specific monomer types. Dithiocarbamates are particularly adept at controlling the polymerization of "less activated" monomers (LAMs), such as vinyl acetate (B1210297), while dithioesters and trithiocarbonates are typically preferred for "more activated" monomers (MAMs) like styrene (B11656) or acrylates sigmaaldrich.comrsc.orgrsc.org. Novel "switchable" RAFT agents, which are dithiocarbamates that can be protonated or deprotonated, offer versatility by enabling control over both MAMs and LAMs sigmaaldrich.comrsc.orgrsc.org. Furthermore, dithiocarbamates have been explored as photoiniferters for controlled polymerization, especially under visible light conditions acs.org.
Table 1: Dithiocarbamate RAFT Agents and Monomer Compatibility
| RAFT Agent Class (Example Structure) | Monomer Class | Effectiveness | Notes |
| Cyanomethyl/Benzyl dithiocarbamates | MAMs (Styrene, Acrylates) | Very Low Dispersity (Đ < 1.1) | Highly versatile rsc.org |
| Cyanomethyl/Benzyl dithiocarbamates | LAMs (Vinyl Acetate) | Low Dispersity (Đ < 1.3) | Highly versatile rsc.org |
| 2-Cyano-2-butyl dithiocarbamate | MMA | Molar Mass Control (Đ < 1.5) | Lower dispersities for copolymers rsc.org |
| N-aryl-N-(4-pyridinyl) dithiocarbamates (protonated) | MAMs | Effective control | Switchable RAFT agent rsc.org |
| N-aryl-N-(4-pyridinyl) dithiocarbamates (non-protonated) | LAMs | Effective control | Switchable RAFT agent rsc.org |
Corrosion Inhibition in Material Science
Dithiocarbamates are widely recognized for their efficacy as corrosion inhibitors, particularly for metals like mild steel and copper in aggressive environments. Their ability to adsorb onto metal surfaces and form protective layers is central to their anticorrosive action.
Adsorption Mechanisms on Metal Surfaces
The corrosion inhibition mechanism of dithiocarbamates involves their adsorption onto the metal surface, creating a barrier that impedes the corrosive process. This adsorption typically follows the Langmuir adsorption isotherm model, indicating a monolayer formation on the metal surface acs.orgresearchgate.netpku.edu.cncecri.res.inacs.orgmdpi.com. The adsorption process is a combination of physical and chemical interactions, often involving the heteroatoms (nitrogen and sulfur) and pi-electron systems within the dithiocarbamate molecule, which interact with the metal atoms researchgate.netmdpi.comresearchgate.netuitm.edu.my.
Key adsorption mechanisms include:
Formation of Protective Films: Dithiocarbamates form a stable, adsorbed film on the metal surface, preventing direct contact with corrosive agents acs.orgresearchgate.netpku.edu.cnmdpi.comresearchgate.netsapub.orgresearchgate.netbohrium.comatamanchemicals.commdpi.comtandfonline.commdpi.com.
Metal Complexation: They can form stable complexes with metal ions (e.g., Cu(I)-PDTC, Co(II) complexes) on the surface, enhancing the protective layer uitm.edu.mysapub.orgresearchgate.netbohrium.commdpi.comuitm.edu.myiaea.org. The sulfur atoms are crucial for this chelation sapub.orgresearchgate.net.
Hydrophobicity: Substituents, such as methyl groups on phenyl rings, can introduce hydrophobicity to the adsorbed layer, further repelling aqueous corrosive media researchgate.net.
Performance Evaluation in Corrosive Environments
Dithiocarbamates demonstrate high inhibition efficiencies across various corrosive media, including acidic solutions (hydrochloric acid, sulfuric acid) and saline environments acs.orgresearchgate.netpku.edu.cncecri.res.inacs.orgmdpi.comresearchgate.netuitm.edu.mysapub.orgresearchgate.netbohrium.comatamanchemicals.commdpi.comtandfonline.commdpi.comuitm.edu.myiaea.orggoogle.comuitm.edu.my. Their effectiveness is generally concentration-dependent, with higher concentrations leading to improved inhibition researchgate.netcecri.res.inacs.orgresearchgate.netuitm.edu.mybohrium.comatamanchemicals.commdpi.comtandfonline.comuitm.edu.my.
Table 2: Corrosion Inhibition Performance of Dithiocarbamates on Mild Steel
| Dithiocarbamate Derivative | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm | Notes |
| Ammonium (B1175870) (2,4-dimethylphenyl)-dithiocarbamate | 1 M HCl | Not specified | High | Not specified | Enhanced stability and hydrophobicity researchgate.net |
| Sodium n,n-diethyl dithiocarbamate (SDEDTC) | 0.5 M HCl | Not specified | Increased with concentration | Flory–Huggins, El–Awady | Mixed-type inhibitor, predominantly cathodic tandfonline.com |
| Ammonium pyrrolidine (B122466) dithiocarbamate (APDe) | 1 M HCl | 1 x 10⁻⁴ | 95 | Langmuir | Chemisorption indicated by activation energy cecri.res.in |
| Pyrazole derivatives (as dithiocarbamates) | 1 M HCl | Not specified | Up to 93% | Langmuir | Mixed-type inhibitors acs.org |
| Glycine-based dithiocarbamates | 1.0 mol/L HCl | 5 × 10⁻³ | Superior to MeTZD | Langmuir | Exothermic adsorption, mixed physical/chemical mdpi.com |
Table 3: Corrosion Inhibition Performance of Dithiocarbamates on Copper
| Dithiocarbamate Derivative | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm | Notes |
| N,N-dibenzyl dithiocarbamate acid (DBDC) | 0.5 M H₂SO₄ | Not specified | 99.7% | Langmuir | Forms hydrophobic film, smooths surface acs.org |
| Diethyl dithiocarbamate (DEDTC) | 0.5 M NaNO₃, Na₂SO₄, NaCl, NaI | Not specified | Variable | Langmuir, Kinetic-thermodynamic | Inhibition efficiency decreases in electrolytes with adsorbable anions sapub.org |
| Ammonium pyrrolidine dithiocarbamate (PDTC) | 0.2/30 g L⁻¹ NaCl | Not specified | Marked effect | Not specified | Forms Cu-PDTC complexes, mixed inhibition researchgate.netiaea.org |
| Sodium dimethyl dithiocarbamate (SDDC) | Not specified | Not specified | Not specified | Not specified | Strong association with metals, forms barrier google.com |
The corrosion inhibition is often attributed to the formation of a protective layer resulting from the adsorption of inhibitor molecules onto the metal surface, which hinders active sites and prevents further attack researchgate.netresearchgate.netuitm.edu.my. Dithiocarbamates typically function as mixed-type inhibitors, affecting both anodic and cathodic reactions, with a predominant cathodic effect observed in some cases acs.orgsapub.orgbohrium.commdpi.comtandfonline.com. The presence of specific metal ions complexed with dithiocarbamates, such as cerium or cobalt, can also enhance their corrosion inhibition capabilities uitm.edu.mybohrium.commdpi.comuitm.edu.my.
Agro-Chemical Applications
Dithiocarbamates are a cornerstone in agricultural pest and disease management, widely employed as fungicides, herbicides, and pesticides due to their broad-spectrum activity atamanchemicals.comwho.intnih.govmdpi.comalliedmarketresearch.comresearchgate.netmdpi.comontosight.aidhanuka.comatamanchemicals.com. Their use dates back to the 1930s and 1940s, with compounds like thiram (B1682883) and ziram (B1684391) being among the earliest introduced nih.govalliedmarketresearch.com.
Their primary role in agriculture is as fungicides, effectively controlling a wide range of fungal diseases that affect crops such as fruits and vegetables who.intalliedmarketresearch.comresearchgate.netdhanuka.com. They operate by interfering with essential enzymes in fungi, disrupting energy production and leading to fungal death. This broad-spectrum action makes them valuable for preventing diseases like blights, rots, and mildews, thereby increasing crop yield and quality alliedmarketresearch.comdhanuka.com.
X. Future Research Directions and Emerging Perspectives
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for Carbamodithioic acid derivatives (e.g., metal complexes like zineb or maneb), and how can reproducibility be ensured?
- Methodological Answer :
- Step 1 : Use stoichiometric ratios of this compound precursors (e.g., dialkyldithiocarbamate salts) with metal ions (e.g., Zn²⁺, Mn²⁺) under controlled pH and temperature .
- Step 2 : Purify via recrystallization or column chromatography, and validate purity using HPLC-UV (≥95% purity threshold) .
- Step 3 : Document reaction conditions (solvent, time, catalysts) and characterization data (e.g., NMR, FTIR, elemental analysis) in supplementary materials to enable replication .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound complexes?
- Methodological Answer :
- Primary Tools :
- FTIR : Confirm presence of dithiocarbamate (-N-CS₂⁻) stretches (~1480–1550 cm⁻¹) .
- XRD : Determine crystal structure and metal-ligand coordination geometry .
- TGA/DSC : Assess thermal stability and decomposition pathways .
- Data Cross-Validation : Compare experimental spectra with computational simulations (e.g., DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry models (e.g., DFT, MD) be integrated with experimental data to predict the reactivity of this compound in environmental or biological systems?
- Methodological Answer :
- Step 1 : Optimize molecular geometry using WebMO/Gaussian with B3LYP/6-31G* basis sets .
- Step 2 : Simulate interaction energies with target biomolecules (e.g., enzymes) or environmental matrices (e.g., soil) .
- Step 3 : Validate predictions via in vitro assays (e.g., enzyme inhibition studies) and adjust models iteratively .
Q. How should researchers address contradictions in reported stability data for this compound derivatives under varying pH or UV exposure?
- Methodological Answer :
- Approach : Design a factorial experiment testing stability across pH (2–12) and UV intensity (0–100 mW/cm²) .
- Statistical Analysis : Use ANOVA to identify significant degradation factors (p < 0.05) and publish raw datasets for meta-analysis .
- Mitigation : Propose buffer systems or stabilizers (e.g., antioxidants) based on degradation pathways identified via LC-MS .
Q. What frameworks (e.g., FINER criteria) are suitable for formulating hypothesis-driven research questions on this compound’s mechanism of action?
- Methodological Answer :
- FINER Application :
- Feasible : Ensure access to synthetic intermediates and analytical tools .
- Novel : Investigate understudied derivatives (e.g., sodium dibutyldithiocarbamate) .
- Ethical : Adhere to toxicity guidelines (e.g., RTECS LD50 data) for handling hazardous derivatives .
- PICO Framework : Define Population (e.g., bacterial strains), Intervention (compound concentration), Comparison (control groups), Outcome (growth inhibition) .
Data Management & Reproducibility
Q. What strategies ensure rigorous documentation of this compound research for peer review and replication?
- Methodological Answer :
- Lab Protocols : Archive detailed synthetic procedures (e.g., reagent grades, purification steps) in electronic lab notebooks .
- Supplementary Materials : Provide raw spectral data, crystallographic files (.cif), and computational input files (.com) in open-access repositories .
- Citation Standards : Reference primary literature for known compounds and disclose novel derivatives’ CAS registry numbers .
Tables for Comparative Analysis
Table 1 : Analytical Techniques for this compound Derivatives
Table 2 : Common Pitfalls in Research Design
| Pitfall | Mitigation Strategy | Framework |
|---|---|---|
| Overlooking pH effects | Pre-screen stability in buffer systems | Factorial design |
| Incomplete characterization | Combine ≥3 analytical methods | Multi-modal validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
